methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
The synthesis of methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents . One common method includes the reaction of 3-amino-4-methyl-1H-pyrazole with methyl bromoacetate under basic conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . In biological systems, it may target pathways involved in cell signaling and metabolism, leading to various physiological effects .
Comparison with Similar Compounds
Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
3-Aminopyrazole: Lacks the ester group, making it less versatile in certain synthetic applications.
4-Methylpyrazole: Does not have the amino group, limiting its biological activity compared to this compound.
Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but without the methyl group, which can affect its reactivity and biological properties.
This compound stands out due to its unique combination of functional groups, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-5-3-10(9-7(5)8)4-6(11)12-2/h3H,4H2,1-2H3,(H2,8,9) |
InChI Key |
PSRWZZVUZQHUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.